molecular formula C10H18N2O B2697871 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one CAS No. 2361634-78-6

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one

Cat. No.: B2697871
CAS No.: 2361634-78-6
M. Wt: 182.267
InChI Key: BXVVEIVGSSLELX-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one” is a chemical compound with the molecular weight of 182.27 . It is a powder at room temperature .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis Techniques and Intermediate Applications

  • Development of Antibiotics : T. Fleck et al. (2003) describe the synthesis of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, crucial for the development of premafloxacin, an antibiotic targeted against veterinary pathogens. This showcases an efficient and stereoselective process starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate (Fleck et al., 2003).

  • Gastrointestinal Motility Disorders : Zimmerman et al. (1994) explored the structure-activity relationship within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, leading to the discovery of LY246736. This compound is a potent, peripherally selective opioid antagonist, highlighting its potential for treating gastrointestinal motility disorders (Zimmerman et al., 1994).

Antimicrobial and Antioxidant Activities

  • Piperidin-4-ones with Pharmacological Effects : V. Mohanraj and S. Ponnuswamy (2017) synthesized and characterized a series of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, which showed significant antibacterial and antioxidant activities. This research contributes to understanding piperidin-4-ones' role in pharmacology (Mohanraj & Ponnuswamy, 2017).

Corrosion Inhibition

  • Prediction of Inhibition Efficiencies : Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives to predict their efficiencies in inhibiting the corrosion of iron. This demonstrates the application of these compounds in materials science, particularly in corrosion prevention (Kaya et al., 2016).

Molecular and Synthetic Applications

  • Polyamide Synthesis : Hattori and Kinoshita (1979) reported the synthesis of polyamides containing uracil and adenine, starting from the addition of uracil and adenine to dimethyl methylenesuccinate. This work illustrates the utility of azetidine derivatives in creating nucleobase-containing polymers with potential applications in biomaterials (Hattori & Kinoshita, 1979).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3,3-dimethyl-1-piperidin-4-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(2)7-12(9(10)13)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVVEIVGSSLELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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